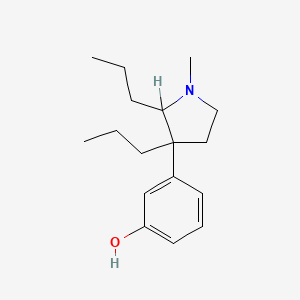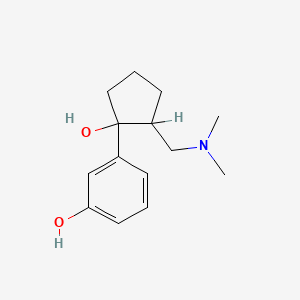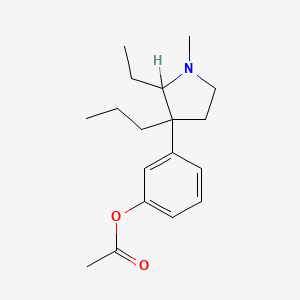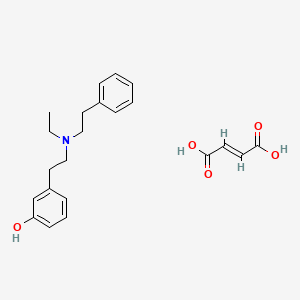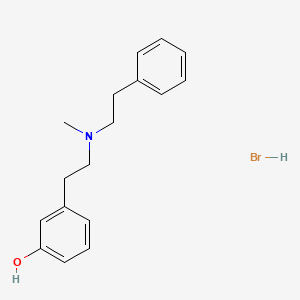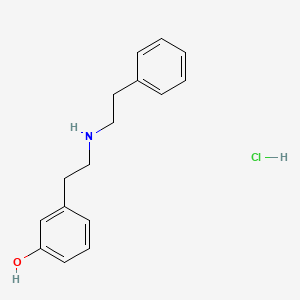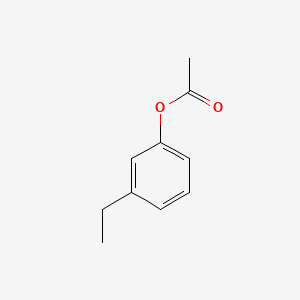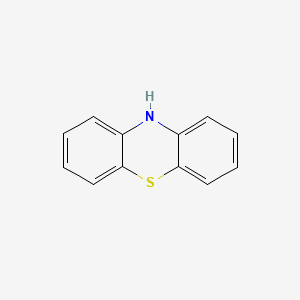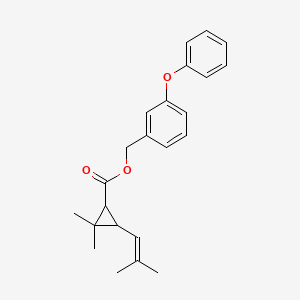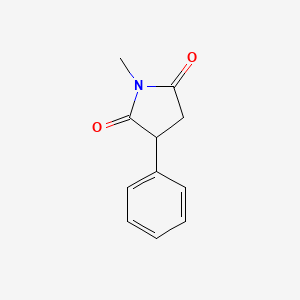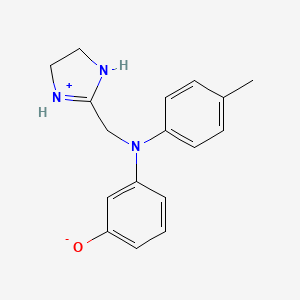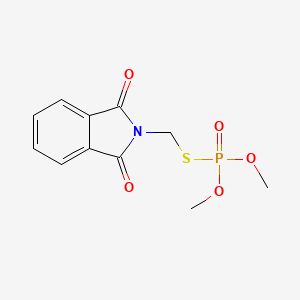
Oxón de fosmet
Descripción general
Descripción
Phosmet oxon is a toxic metabolite of phosmet . Phosmet is a phthalimide-derived, non-systemic, organophosphate insecticide used on plants and animals . It is also known as S-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl] O,O-dimethyl phosphorothioate .
Synthesis Analysis
Phosmet is produced by the reaction of N-chloromethylphthalimide with dimethyldithiophosphoric acid . The former can be prepared by the reaction of phthalimide with formaldehyde and hydrogen chloride .Molecular Structure Analysis
The molecular formula of Phosmet oxon is C11H12NO5PS . Its average mass is 301.255 Da and its monoisotopic mass is 301.017365 Da .Physical And Chemical Properties Analysis
Phosmet oxon has a density of 1.5±0.1 g/cm3, a boiling point of 405.6±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.7±3.0 kJ/mol and a flash point of 199.1±29.3 °C .Aplicaciones Científicas De Investigación
Agricultura: Eficacia y seguridad de los plaguicidas
El oxón de fosmet se utiliza principalmente como insecticida organofosforado en la agricultura. Es eficaz contra una gama de insectos en frutas de pepita y hueso. Sin embargo, debido a sus potentes efectos inhibidores de la acetilcolinesterasa (AChE), fue prohibido por la Unión Europea en 2022. La investigación sobre su degradación ambiental y su destino está en curso para garantizar prácticas agrícolas seguras .
Ciencias ambientales: Degradación y destino
Los estudios han evaluado la degradación del fosmet sin inducir la oxidación a this compound, lo cual es crucial para mantener la seguridad ambiental. La cinética del ozono molecular ha mostrado una degradación significativa del fosmet, lo cual es importante para comprender su impacto ambiental .
Nanotecnología: Desarrollo de nanopesticidas
El papel del this compound se extiende al campo de la nanotecnología, donde se considera para su uso en nanopesticidas. Estos ofrecen liberación controlada y transporte dirigido, lo que podría reducir la dosis y el impacto ambiental .
Química analítica: Monitorización in vivo
Las técnicas de microextracción en fase sólida in vivo (SPME) utilizan this compound para estudios ambientales y análisis de contaminantes en tejidos vegetales y animales, así como en muestras biológicas humanas. Esta aplicación es fundamental para la vigilancia ambiental y las evaluaciones de seguridad .
Mecanismo De Acción
Target of Action
Phosmet Oxon, also known as Imidoxon, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
As an organophosphate, Phosmet Oxon competitively inhibits AChE, preventing the hydrolysis and inactivation of acetylcholine . This inhibition leads to an excess of acetylcholine in the body, disrupting normal nerve function .
Biochemical Pathways
Phosmet Oxon’s bioactivation involves isoform-specific cytochrome P450s in human hepatic and gut samples . The reaction in single human recombinant CYPs shows that the ranking of the intrinsic clearances was: 2C18 > 2C19 > 2B6 > 2C9 > 1A1 > 1A2 > 2D6 > 3A4 > 2A6 . The pre-systemic Phosmet Oxon bioactivation measured in human intestinal microsomes was relevant, accounting for 1⁄4 of that measured in the liver, showing two reaction phases catalyzed by CYP2C and CYP3A4 .
Pharmacokinetics
The bioactivation of Phosmet Oxon is influenced by the average human hepatic content. CYP2C19 contributed for the great majority (60%) at relevant exposure concentrations, while CYP2C9 (33%) and CYP3A4 (31%) were relevant at high substrate concentration . This information can support the development of quantitative in vitro/in vivo extrapolation and in silico models for risk assessment refinement for single and multiple pesticides .
Result of Action
The inhibitory effects of Phosmet Oxon on the AChE enzyme lead to a pathological excess of acetylcholine in the body . This can disrupt normal nerve function and potentially lead to neurodegenerative diseases .
Action Environment
Phosmet Oxon’s action, efficacy, and stability can be influenced by environmental factors. For instance, its mobility in the environment is considered slightly mobile, with a medium potential for particle-bound transport . Its ecotoxicity is high, affecting organisms like Daphnia and bees . It’s also worth noting that Phosmet Oxon efficiently inhibited Chlorpyrifos bioactivation and detoxication, with Ki values relevant to pesticide concentrations achievable in the human liver .
Safety and Hazards
Propiedades
IUPAC Name |
2-(dimethoxyphosphorylsulfanylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO5PS/c1-16-18(15,17-2)19-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXOWRVWRNPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042286 | |
| Record name | Phosmetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3735-33-9 | |
| Record name | Phosmet oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3735-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosmet oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003735339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosmetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSMET OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4K5681ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



